Cas no 1806036-37-2 (2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine structure
1806036-37-2 structure
Product name:2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine
CAS No:1806036-37-2
MF:C8H7BrF3NO3
Molecular Weight:302.045292139053
CID:4831780

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H7BrF3NO3/c1-15-7-5(14)3-13-4(2-9)6(7)16-8(10,11)12/h3,14H,2H2,1H3
    • InChIKey: FEJZPQJQVPPROY-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C(=CN=1)O)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • トポロジー分子極性表面積: 51.6
  • XLogP3: 2.2

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029095993-1g
2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine
1806036-37-2 97%
1g
$1,490.00 2022-04-01

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 関連文献

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806036-37-2)

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806036-37-2, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and utility in drug discovery. The structural features of this molecule, particularly the presence of a bromomethyl group, a hydroxy moiety, a methoxy substituent, and a trifluoromethoxy group, contribute to its unique reactivity and potential applications in synthetic chemistry and pharmacological studies.

The bromomethyl group at the 2-position of the pyridine ring makes this compound a valuable intermediate for constructing more complex molecular architectures. This reactive site allows for further functionalization via nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. Such derivatives have been explored in various therapeutic contexts, including the development of novel antimicrobial agents, anticancer drugs, and central nervous system (CNS) therapeutics. The hydroxy group at the 5-position introduces polarity and potential hydrogen bonding capabilities, which can influence both the solubility and binding affinity of the compound.

The methoxy group at the 4-position and the trifluoromethoxy group at the 3-position add further layers of complexity to the molecule's properties. The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic distribution across the pyridine ring, affecting its reactivity and interactions with biological targets. This feature has been particularly exploited in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. Recent studies have highlighted the importance of fluorinated aromatic moieties in drug design, demonstrating their ability to improve binding affinity and reduce susceptibility to enzymatic degradation.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives in treating various diseases. For instance, research has shown that compounds with similar structural motifs to 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine exhibit promising activity against infectious diseases caused by resistant bacterial strains. The bromomethyl group provides a convenient handle for introducing additional functional groups that can target bacterial enzymes or disrupt essential metabolic pathways. Additionally, the hydroxyl and methoxy groups can serve as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Another area where this compound has shown promise is in the development of anticancer agents. Pyridine-based molecules have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The unique combination of substituents in 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine may enable it to interact with cancer-specific targets or modulate signaling pathways that are dysregulated in tumor cells. Preliminary computational studies have suggested that this compound could potentially disrupt protein-protein interactions critical for cancer progression, offering a novel therapeutic approach.

The synthesis of 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine involves multi-step organic transformations that highlight its synthetic utility. The bromomethyl group can be introduced through halogen-metal exchange followed by quenching with methyl iodide or dimethyl sulfate. Alternatively, direct bromination techniques can be employed to install the bromo substituent at the desired position on the pyridine ring. The hydroxyl, methoxy, and trifluoromethoxy groups can be incorporated via nucleophilic aromatic substitution or directed electrophilic aromatic substitution reactions, depending on the reaction conditions and protecting group strategies.

The versatility of this compound as a building block is further demonstrated by its application in fragment-based drug discovery (FBDD). In FBDD approaches, small molecules with well-defined chemical properties are used as starting points for designing lead compounds with high affinity for biological targets. The structural features of 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine, including its bromomethyl handle and multiple functional groups, make it an ideal candidate for generating libraries of diverse derivatives through combinatorial chemistry or parallel synthesis techniques.

In conclusion,2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806036-37-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation medicines.

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